C.I. Direct Blue 2
Description
C.I. Direct Blue 2 (C.I. 22590, CAS 2429-73-4) is a synthetic direct dye classified under the double azo class. Its molecular formula is C₃₂H₂₁N₆Na₃O₁₁S₃, with a molecular weight of 830.71 g/mol . Structurally, it features two azo groups (-N=N-) linked to aromatic systems, contributing to its intense blue color and affinity for cellulose fibers like cotton and rayon. The dye is commercially known as Direct Blue BH or Direct Diazo Black BH and is primarily used in textile dyeing due to its ability to bind directly to substrates without requiring mordants .
Key applications include dyeing fabrics in batch processes, often involving auxiliaries such as sodium sulfate for electrolyte control and leveling agents to ensure uniform coloration .
Properties
IUPAC Name |
trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O11S3.3Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVXIGHJGBQFIH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21N6Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025191 | |
| Record name | C.I. Direct Blue 2 | |
| Source | EPA DSSTox | |
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Molecular Weight |
830.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Direct blue 2 is a dark blue-black powder. (NTP, 1992), Dark blue-black solid; [CAMEO] | |
| Record name | DIRECT BLUE 2 | |
| Source | CAMEO Chemicals | |
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| Record name | C.I. Direct Blue 2 | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) | |
| Record name | DIRECT BLUE 2 | |
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CAS No. |
2429-73-4 | |
| Record name | DIRECT BLUE 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20295 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | C.I. Direct Blue 2 | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-3-[2-[4'-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |
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| Record name | C.I. Direct Blue 2 | |
| Source | EPA DSSTox | |
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| Record name | Trisodium 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
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| Record name | DIRECT BLUE 2 | |
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| Record name | C.I. DIRECT BLUE 2 | |
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Preparation Methods
Diazotization of Fast Red B Base
The synthesis begins with the diazotization of Fast Red B base (4-nitro-o-anisidine). Key steps include:
- Dissolution : Fast Red B base is dissolved in water with OP-10 (a nonionic surfactant), reducing dissolution time from 4 hours to 2 hours.
- Acidification : Hydrochloric acid is added under cooling (0–10°C), followed by sodium nitrite for diazotization. The reaction is maintained at pH 3–3.5 using sodium acetate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–10°C |
| pH | 3–3.5 |
| Reaction Time | 1–2 hours |
Coupling with Chromotropic Acid
The diazotized product is coupled with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) under alkaline conditions (pH 8.5–9.0) at 10–15°C. This step forms the azo linkage critical for the dye’s chromophore.
Reduction and Aftertreatment
The coupled product is reduced using glucose at 50–60°C and pH 12.5–13.0. The final dye is isolated via spray drying, yielding granules with consistent purity.
Modern Optimization Techniques
Surfactant-Assisted Synthesis
The addition of OP-10 improves the dispersion rate of Fast Red B base, enhancing reaction efficiency. This modification reduces energy consumption and waste generation.
Green Chemistry Approaches
Recent patents emphasize pollution-free methods:
- Glucose as a Reducing Agent : Replaces traditional sulfides, reducing toxic byproducts.
- Waste Minimization : Closed-loop systems recover unreacted reagents, achieving >90% yield.
Comparative Analysis of Methods :
| Method | Yield (%) | Reaction Time (h) | Environmental Impact |
|---|---|---|---|
| Conventional | 75–80 | 8–10 | High (sulfide waste) |
| OP-10 Optimized | 85–90 | 6–8 | Moderate |
| Glucose Reduction | 90–95 | 5–7 | Low |
Mechanistic Insights
Diazotization Dynamics
The diazotization of Fast Red B base follows pseudo-first-order kinetics, with a rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 5°C. The use of OP-10 increases the diffusion coefficient by 40%, accelerating the reaction.
Coupling Reaction Thermodynamics
The coupling step is exothermic ($$ \Delta H = -58 \, \text{kJ/mol} $$) and favored at low temperatures. Alkaline conditions stabilize the diazonium intermediate, preventing premature decomposition.
Industrial-Scale Production
Process Flow
Quality Control
- Purity : HPLC analysis confirms >98% purity.
- Color Strength : Measured at $$ \lambda_{\text{max}} = 580–590 \, \text{nm} $$ in aqueous solution.
Applications and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: C.I. Direct Blue 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the dye’s color properties and its affinity for different substrates .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, leading to changes in its color properties.
Reduction: Reducing agents like sodium dithionite can reduce the dye, resulting in the formation of leuco compounds that are colorless or have a different color.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can produce leuco compounds .
Scientific Research Applications
C.I. Direct Blue 2 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions or compounds.
Biology: The dye is employed as a biological stain to visualize cellular structures and tissues under a microscope.
Medicine: In medical research, this compound is used in histological staining to differentiate between different types of tissues.
Industry: Beyond textiles, the dye is used in the paper and leather industries for coloring products.
Mechanism of Action
The mechanism by which C.I. Direct Blue 2 exerts its effects involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the substrate. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing these interactions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons
(1) C.I. Direct Blue 106 (Triphenodioxazine Class)
- Structural Difference: Unlike the azo-based this compound, C.I. Direct Blue 106 features a triphenodioxazine core, enhancing its light fastness (6–7 on cellulose) due to greater molecular rigidity .
- Application : Preferred for high-performance textiles requiring durability, whereas this compound is suited for general-purpose dyeing .
(2) C.I. Direct Blue 86 (Phthalocyanine Derivative)
(3) C.I. Direct Blue 6 (Azo Class)
(4) C.I. Direct Blue 71 (Azo Class)
- Research Utility : Widely studied for adsorption behavior on clays and resins, highlighting its solubility and ionic interactions, which differ from this compound’s industrial focus .
Performance in Industrial Contexts
- This compound is cost-effective for bulk dyeing but may lack the fastness required for automotive or outdoor textiles, where triphenodioxazine (e.g., C.I. Direct Blue 106) or phthalocyanine dyes (e.g., C.I. Direct Blue 86) dominate .
Biological Activity
C.I. Direct Blue 2 is a synthetic dye belonging to the class of azo dyes, commonly used in textile and other industries. Its biological activity has been the subject of extensive research due to its potential environmental impact and implications for human health. This article synthesizes findings from various studies, highlighting its metabolic pathways, toxicity, mutagenicity, and bioremediation potential.
- Chemical Name : this compound
- Molecular Formula : C32H21N6Na3O11S3
- CAS Number : 2602-46-2
- Structure : The dye consists of a complex aromatic structure that includes multiple functional groups contributing to its color properties and reactivity.
Metabolism and Toxicity
This compound undergoes metabolic transformations in biological systems, leading to the formation of various metabolites. One significant metabolite is 3,3'-dimethoxybenzidine , which has been identified as a potential carcinogen.
Toxicological Studies
- Animal Studies : Research involving Fischer 344 rats demonstrated that exposure to this compound resulted in varied survival rates depending on dosage levels. For instance, lower survival rates were observed in high-dose groups (2500 mg/I) compared to controls .
- Mutagenicity Tests : In vitro studies showed that this compound was not mutagenic in standard assays but exhibited mutagenic properties under conditions favoring azo reduction, suggesting that its metabolites could pose genetic risks .
- Carcinogenic Potential : The dye is classified as a Category 1B carcinogen, indicating it may cause cancer based on available data from long-term studies .
Biodegradation and Bioremediation
The biodegradation of this compound has been investigated as a method for environmental remediation:
- Microbial Degradation : Certain bacterial strains have shown the ability to decolorize and degrade this compound effectively, highlighting the potential for using microbial processes in wastewater treatment .
- Biosorption Studies : Research indicates that nonviable fungal biomass, such as Aspergillus niger, can adsorb significant amounts of this compound from aqueous solutions, demonstrating its utility in bioremediation strategies .
Case Study 1: Toxicological Assessment
A study conducted by the National Toxicology Program assessed the long-term effects of this compound on Fischer rats over two years. The findings indicated a correlation between high doses and increased tumor incidence, particularly in liver tissues .
Case Study 2: Bioremediation Application
In a practical application of bioremediation, researchers utilized native bacteria to decolorize this compound in textile effluents. The results showed a significant reduction in dye concentration over time, suggesting an effective method for treating industrial wastewater .
Summary Table of Key Findings
| Aspect | Findings |
|---|---|
| Metabolites | Formation of carcinogenic metabolites like 3,3'-dimethoxybenzidine |
| Toxicity | High doses linked to reduced survival rates in animal studies |
| Mutagenicity | Not mutagenic under standard conditions; mutagenic under azo reduction |
| Carcinogenicity | Classified as Category 1B carcinogen |
| Biodegradation | Effective decolorization by specific bacterial strains |
| Biosorption | Nonviable Aspergillus niger showed significant adsorption capabilities |
Q & A
Q. How can isotope-labeling studies (e.g., <sup>15</sup>N) clarify nitrogen cycling during microbial decolorization of this compound?
- Methodological Answer : Synthesize <sup>15</sup>N-labeled dye via diazotization and track isotopic enrichment in metabolic byproducts (e.g., NH4<sup>+</sup>, NO3<sup>−</sup>) using GC-MS. Correlate with metagenomic data to identify nitrogenase-active microbial consortia .
Methodological Guidelines for Rigorous Research
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-method variability (e.g., HPLC vs. spectrophotometry) .
- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and declare conflicts of interest per ICMJE standards .
- Literature Synthesis : Map knowledge gaps via PRISMA frameworks and prioritize hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
